molecular formula C24H25N5O4 B3002708 8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887696-76-6

8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B3002708
CAS RN: 887696-76-6
M. Wt: 447.495
InChI Key: NBUAUEQNXGCANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives, including those related to 8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, were synthesized and evaluated for their pharmacological properties. These compounds have shown potential in preclinical studies for certain central nervous system activities. Specifically, compounds in this series have been observed to exert anxiolytic-like and antidepressant-like activity in various animal models (Zagórska et al., 2009).

Receptor Affinity and Phosphodiesterase Activity

Another study focused on the receptor affinity of this class of compounds for serotonin and dopamine receptors, as well as their inhibitory potency for phosphodiesterases - particularly PDE4B1 and PDE10A. The research has been instrumental in identifying promising structures for further modification, particularly in the context of developing hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).

Molecular Docking and SAR Studies

Further studies in this area have included structure-activity relationship (SAR) analyses and molecular docking studies. These efforts aim to understand the relationship between the molecular structure of these compounds and their biological activity. This approach is vital for developing compounds with improved receptor affinity and selectivity, particularly towards serotonin and dopamine receptors. The results have highlighted the importance of certain substituents for receptor affinity and have led to the identification of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

A3 Adenosine Receptor Antagonism

Additionally, some derivatives in this class have been identified as potent and selective A3 adenosine receptor antagonists. This is significant as adenosine receptors are involved in various physiological processes, and their modulation can have therapeutic implications. For instance, one compound in this category showed a particularly high affinity for the A3 receptor, which could have implications for the development of new therapeutic agents (Baraldi et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve in vitro studies to determine its interactions with various biological molecules, as well as in vivo studies to assess its effects in a whole organism .

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)12-11-16-7-5-4-6-8-16)28-14-13-27(23(28)25-21)18-15-17(32-2)9-10-19(18)33-3/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUAUEQNXGCANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.